ethyl 4-(4-fluorophenyl)-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate
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Overview
Description
ethyl 4-(4-fluorophenyl)-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a fluorophenyl group, which can enhance its biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-fluorophenyl)-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiophene Core: Starting with a thiophene derivative, such as thiophene-2-carboxylic acid, the core structure is formed through cyclization reactions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a coupling reaction, such as Suzuki or Heck coupling, using appropriate fluorophenyl boronic acid or halide.
Amidation: The thiophene-2-amido group is introduced through an amidation reaction, typically using an amine and a coupling reagent like EDCI or DCC.
Esterification: The final step involves esterification to form the ethyl ester, using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification methods, and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the amido group or the ester group, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced amido or ester derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, thiophene derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The fluorophenyl group can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(thiophene-2-amido)thiophene-3-carboxylate: Lacks the fluorophenyl group.
Ethyl 4-(4-chlorophenyl)-2-(thiophene-2-amido)thiophene-3-carboxylate: Contains a chlorophenyl group instead of a fluorophenyl group.
Ethyl 4-(4-methylphenyl)-2-(thiophene-2-amido)thiophene-3-carboxylate: Contains a methylphenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in ethyl 4-(4-fluorophenyl)-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate can enhance its biological activity and stability compared to similar compounds. Fluorine atoms can increase lipophilicity, metabolic stability, and binding affinity to biological targets.
Properties
Molecular Formula |
C18H14FNO3S2 |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
ethyl 4-(4-fluorophenyl)-2-(thiophene-2-carbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C18H14FNO3S2/c1-2-23-18(22)15-13(11-5-7-12(19)8-6-11)10-25-17(15)20-16(21)14-4-3-9-24-14/h3-10H,2H2,1H3,(H,20,21) |
InChI Key |
FZVGNTZNZDJPSU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)C3=CC=CS3 |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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